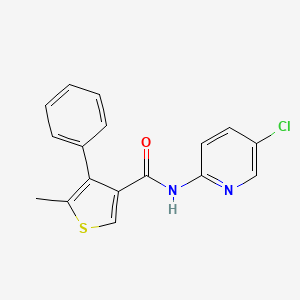

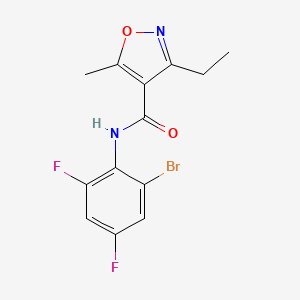

![molecular formula C17H19ClN4O2 B4433213 2-{4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4433213.png)

2-{4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2-{4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine, is well-documented for its simplicity and versatility. These compounds can be synthesized through various chemical reactions, employing different starting materials and conditions to yield a wide array of biologically active molecules. For instance, the synthesis of substituted 1,2,3,4-tetrahydropyrimidine derivatives showcases the adaptability and potential for in vitro anti-inflammatory activity of pyrimidine scaffolds (Gondkar et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including our compound of interest, often contributes to their broad spectrum of biological activities. The core pyrimidine structure allows for significant synthetic flexibility, which is crucial for the development of new therapeutic agents. Studies on structure-activity relationships (SAR) emphasize the influence of substituents on the pyrimidine nucleus, affecting the compound's biological activity and potency (Natarajan et al., 2022).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, leading to the formation of compounds with diverse pharmacological properties. The versatility in chemical reactions, including substitutions, additions, and cyclizations, expands the utility of pyrimidine derivatives in medicinal chemistry. For example, the N-dealkylation of arylpiperazine derivatives is a significant reaction pathway that affects the disposition and metabolism of various clinically relevant compounds (Caccia, 2007).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are critical for their pharmacokinetic profiles and therapeutic efficacy. These properties are influenced by the molecular structure and substituents on the pyrimidine ring, affecting drug absorption, distribution, metabolism, and excretion (ADME) processes.

Chemical Properties Analysis

Pyrimidine derivatives exhibit a wide range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. These properties are essential for the interaction of pyrimidine derivatives with biological targets, influencing their binding affinity and mechanism of action. The chemical versatility of pyrimidine derivatives supports their application in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory treatments (Kumar & Deep, 2019).

Mecanismo De Acción

Target of Action

The compound 2-{4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine is a phenoxy herbicide . Phenoxy herbicides, including this compound, act by mimicking the auxin growth hormone indoleacetic acid (IAA) . The primary targets of these herbicides are broad-leaf plants .

Mode of Action

The mode of action of this compound is similar to other phenoxy herbicides. It mimics the auxin growth hormone, leading to rapid, uncontrolled growth in broad-leaf plants . This uncontrolled growth eventually leads to the death of the plant, a phenomenon often referred to as "growing to death" .

Biochemical Pathways

The compound affects the auxin signaling pathway in plants . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. By mimicking these hormones, the compound disrupts normal plant growth and development, leading to the death of the plant .

Result of Action

The result of the compound’s action is the death of broad-leaf plants . By mimicking the auxin growth hormone, the compound induces rapid, uncontrolled growth in these plants, which eventually leads to their death .

Propiedades

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-13-11-14(3-4-15(13)18)24-12-16(23)21-7-9-22(10-8-21)17-19-5-2-6-20-17/h2-6,11H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMUNGLNKSNHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C3=NC=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chloro-6-fluorophenyl)acetyl]piperidine](/img/structure/B4433139.png)

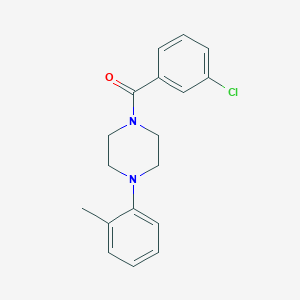

![1-ethyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4433147.png)

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4433166.png)

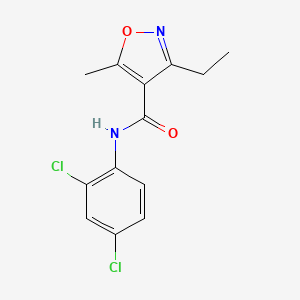

![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4433185.png)

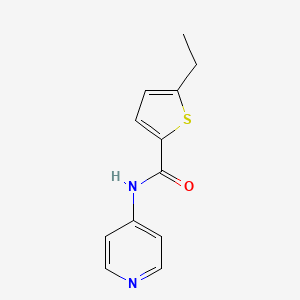

![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4433226.png)

![1-[2-(4-chloro-3-methylphenoxy)butanoyl]piperidine](/img/structure/B4433248.png)

![2-[4-(1-adamantylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B4433256.png)